Cas no 40004-96-4 (trans-Cinnamoyl b-D-glucosideDISCONTINUED SEE C456860)

40004-96-4 structure

商品名:trans-Cinnamoyl b-D-glucosideDISCONTINUED SEE C456860

trans-Cinnamoyl b-D-glucosideDISCONTINUED SEE C456860 化学的及び物理的性質

名前と識別子

-

- 1-O-trans-cinnamoyl-beta-D-glucopyranose

- 1-O-trans-Cinnamoyl-β-D-glucopyranose

- beta-D-glucopyranosyl cinnamate

- cinnamoyl-beta-D-glucose

- trans-cinnamoyl-O-beta-D-glucopyranoside

- 1-O-Cinnamoylglucose

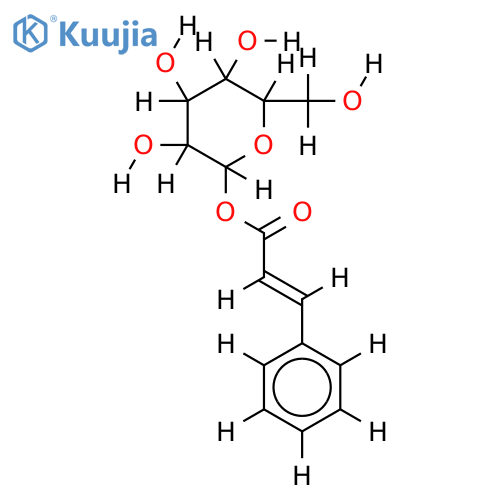

- [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (E)-3-phenylprop-2-enoate

- (2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl cinnamate

- SCHEMBL2335653

- 1-O-[(2E)-3-phenylprop-2-enoyl]-beta-D-glucopyranose

- Q27101829

- BRD-K79011636-001-01-8

- DTXSID301286331

- ACon1_001938

- CHEMBL1215106

- CS-0674793

- C04164

- 1-O-cinnamoyl-beta-D-glucopyranose

- A-D-glucopyranose

- HY-N11631

- trans-Cinnamoyl beta-D-glucoside

- MEGxp0_001981

- NCGC00179985-01

- 1-O-(trans-cinnamoyl)-beta-D-glucose

- cinnamoyl-beta-D-glucoside

- 1-O-trans-Cinnamoyl-

- AKOS040734954

- trans-cinnamoyl-beta-D-glucoside

- 40004-96-4

- CHEBI:16279

- G88987

- trans-Cinnamoyl b-D-glucoside

- DA-49188

- 1-O-trans-Cinnamoyl-I(2)-D-glucopyranose

- trans-Cinnamoyl b-D-glucosideDISCONTINUED SEE C456860

-

- インチ: InChI=1S/C15H18O7/c16-8-10-12(18)13(19)14(20)15(21-10)22-11(17)7-6-9-4-2-1-3-5-9/h1-7,10,12-16,18-20H,8H2/b7-6+/t10-,12-,13+,14-,15+/m1/s1

- InChIKey: CJGRGYBLAHPYOM-HOLMNUNMSA-N

- ほほえんだ: C1=CC=C(C=C1)C=CC(=O)OC2C(C(C(C(O2)CO)O)O)O

計算された属性

- せいみつぶんしりょう: 310.10525291g/mol

- どういたいしつりょう: 310.10525291g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 7

- 重原子数: 22

- 回転可能化学結合数: 5

- 複雑さ: 391

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 5

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 116Ų

- 疎水性パラメータ計算基準値(XlogP): 0.1

trans-Cinnamoyl b-D-glucosideDISCONTINUED SEE C456860 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C456860-50mg |

trans-Cinnamoyl β-D-Glucoside |

40004-96-4 | 50mg |

$190.00 | 2023-05-18 | ||

| Biosynth | MC146141-10 mg |

trans-Cinnamoyl b-D-glucoside |

40004-96-4 | 10mg |

$2,395.50 | 2023-01-04 | ||

| Biosynth | MC146141-1 mg |

trans-Cinnamoyl b-D-glucoside |

40004-96-4 | 1mg |

$352.28 | 2023-01-04 | ||

| Biosynth | MC146141-5 mg |

trans-Cinnamoyl b-D-glucoside |

40004-96-4 | 5mg |

$1,497.20 | 2023-01-04 | ||

| TRC | T209780-1mg |

trans-Cinnamoyl b-D-glucosideDISCONTINUED SEE C456860 |

40004-96-4 | 1mg |

$485.00 | 2023-05-17 | ||

| TRC | T209780-2.5mg |

trans-Cinnamoyl b-D-glucosideDISCONTINUED SEE C456860 |

40004-96-4 | 2.5mg |

$780.00 | 2023-05-17 | ||

| TRC | C456860-250mg |

trans-Cinnamoyl β-D-Glucoside |

40004-96-4 | 250mg |

$844.00 | 2023-05-18 | ||

| TRC | C456860-500mg |

trans-Cinnamoyl β-D-Glucoside |

40004-96-4 | 500mg |

$ 1200.00 | 2023-09-08 | ||

| TRC | T209780-5mg |

trans-Cinnamoyl b-D-glucosideDISCONTINUED SEE C456860 |

40004-96-4 | 5mg |

$1610.00 | 2023-05-17 |

trans-Cinnamoyl b-D-glucosideDISCONTINUED SEE C456860 関連文献

-

Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

-

Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

40004-96-4 (trans-Cinnamoyl b-D-glucosideDISCONTINUED SEE C456860) 関連製品

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)

- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)

- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

推奨される供給者

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬